

# Erythrosine B: A Double-Edged Sword Targeting Mitochondrial Function in Cancer Cells

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## Compound of Interest

Compound Name: *Erythrosine sodium*

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[City, State] – [Date] – Erythrosine B, a widely used food colorant, is emerging as a potent photosensitizer with significant implications for cancer therapy. A growing body of research demonstrates its ability to selectively accumulate in the mitochondria of cancer cells and, upon photoactivation, trigger a cascade of events leading to cell death. This technical guide delves into the core mechanisms of Erythrosine B's action, focusing on its profound impact on mitochondrial function, supported by quantitative data and detailed experimental protocols.

## Abstract

This technical whitepaper provides a comprehensive analysis of the effects of Erythrosine B (ErB), particularly in the context of photodynamic therapy (PDT), on the mitochondrial function of cancer cells. It has been established that Erythrosine B preferentially localizes within the mitochondria, the powerhouse of the cell. Upon activation with light of a specific wavelength, it initiates a series of cytotoxic events, primarily through the generation of reactive oxygen species (ROS). This leads to a collapse of the mitochondrial membrane potential ( $\Delta\Psi_m$ ), a subsequent depletion of cellular ATP, and the induction of apoptosis. This guide synthesizes available quantitative data on cell viability, outlines detailed protocols for key experimental assays, and presents the underlying signaling pathways involved in Erythrosine B-induced cancer cell death.

## Introduction

Cancer remains a formidable challenge in global health, necessitating the exploration of novel therapeutic strategies. One promising approach is the targeting of cancer cell metabolism, with a particular focus on mitochondria. These organelles are central to cellular energy production, redox signaling, and the regulation of apoptosis. Cancer cells often exhibit altered mitochondrial function and metabolism, presenting a vulnerability that can be exploited for therapeutic intervention.

Erythrosine B, a tetraiodofluorescein dye, has demonstrated significant potential as a photosensitizer in PDT. Its efficacy stems from its ability to generate cytotoxic ROS upon light activation, leading to localized cellular damage. A key aspect of its anticancer activity is its specific accumulation in mitochondria, placing the ROS generation at the heart of the cell's energy and survival machinery.

## Quantitative Impact of Erythrosine B on Cancer Cell Viability

The cytotoxic effects of Erythrosine B-mediated PDT have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and percentage of cell killing are key metrics to assess its potency.

Cell Line	Cancer Type	Erythrosine B Concentration ( $\mu\text{M}$ )	Light Fluence ( $\text{J}/\text{cm}^2$ )	Result	Reference
DOK	Oral Dysplasia	71.03	122.58	~80% cell killing	[1]
H357	Oral Squamous Carcinoma	71.03	122.58	~60% cell killing	[1]
MCF7	Breast Adenocarcinoma	14 $\pm$ 2 (as CL-E1 conjugate)	N/A (Dark Dynamic Therapy)	IC50 value	[2]
HepG2	Hepatocellular Carcinoma	60	3.17	3.2% cell viability	[3]

Table 1: Cytotoxicity of Erythrosine B in various cancer cell lines.

## Core Mechanism: Mitochondrial Dysfunction

The primary mechanism of Erythrosine B's anticancer activity revolves around the induction of mitochondrial dysfunction. This is a multi-faceted process involving the generation of ROS, disruption of the mitochondrial membrane potential, and depletion of ATP.

### Reactive Oxygen Species (ROS) Generation

Upon photoactivation, Erythrosine B transfers energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS. These species inflict oxidative damage on mitochondrial components, including lipids, proteins, and mitochondrial DNA.

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Caption: Erythrosine B-mediated ROS generation in mitochondria.

### Disruption of Mitochondrial Membrane Potential ( $\Delta\Psi_m$ )

The oxidative stress induced by ROS leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential. Studies on oral cancer cells have shown that Erythrosine B-based PDT leads to a considerable decrease in  $\Delta\Psi_m$ .<sup>[1]</sup> The H357 cell line exhibited greater resistance to changes in  $\Delta\Psi_m$  compared to the DOK cell line, which may contribute to its relative resistance to PDT.<sup>[1]</sup>

### ATP Depletion

Mitochondria are the primary site of ATP synthesis through oxidative phosphorylation. The disruption of  $\Delta\Psi_m$  uncouples the electron transport chain, severely impairing ATP production. This energy crisis contributes significantly to subsequent cell death pathways. Research has shown that various food colorants, with Erythrosine B being the most potent, can inhibit mitochondrial respiration.<sup>[4]</sup>

### Downstream Signaling: Induction of Apoptosis

The mitochondrial damage initiated by Erythrosine B-PDT culminates in the activation of the intrinsic apoptotic pathway.

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Caption: Erythrosine B-induced mitochondrial apoptotic pathway.

In oral cancer cell lines, lower doses of Erythrosine B-PDT were observed to induce apoptosis, characterized by membrane blebbing and the formation of apoptotic bodies.<sup>[1]</sup> At higher doses, a necrotic cell death mechanism becomes more prominent.<sup>[1]</sup> One study has implicated the ROS/JNK/caspase-3 apoptotic pathway in Erythrosine B-based PDT in HepG2 cells.<sup>[3]</sup>

## Experimental Protocols

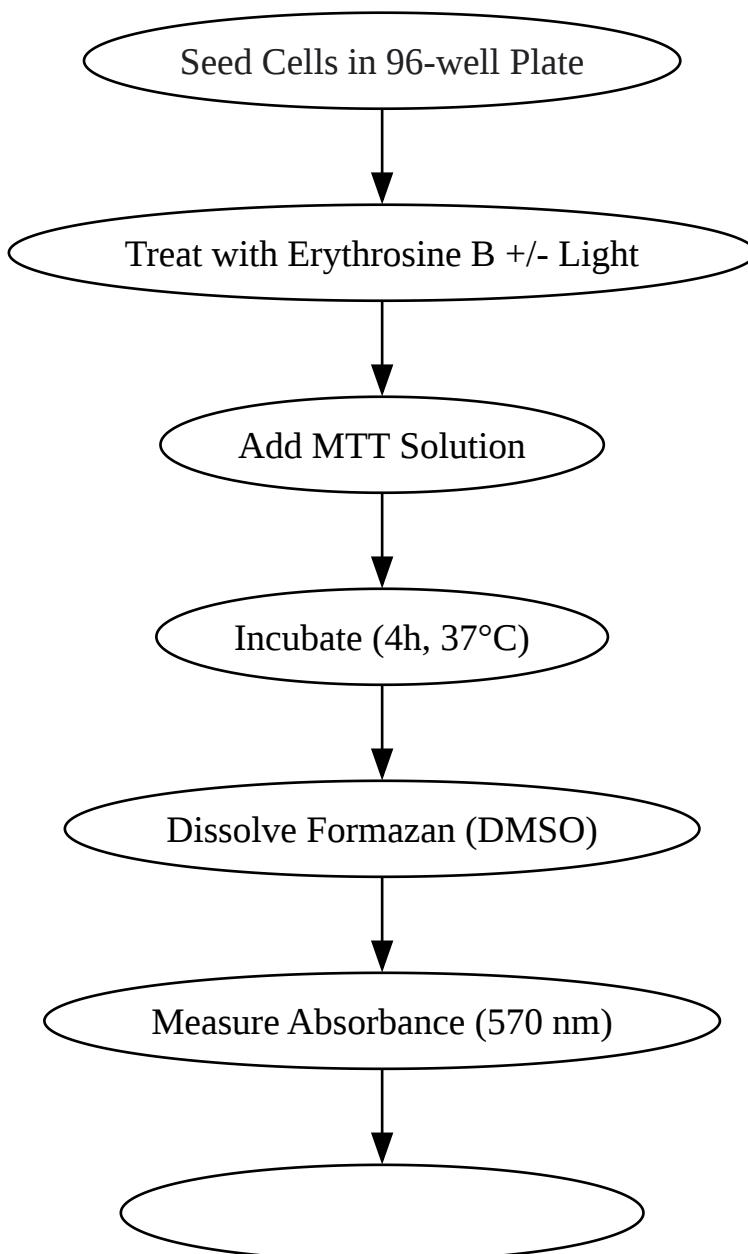
### Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of Erythrosine B.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Procedure:

- Seed cancer cells in a 96-well plate and incubate for 24 hours.
- Treat cells with varying concentrations of Erythrosine B and incubate for a desired period (e.g., 24, 48, 72 hours). For PDT, expose the cells to a light source of appropriate wavelength and fluence after incubation with Erythrosine B.
- Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to untreated controls.



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Caption: Workflow for the MTT cell viability assay.

## Mitochondrial Membrane Potential Assay (JC-1 Assay)

Objective: To assess changes in mitochondrial membrane potential.

Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high  $\Delta\Psi_m$ , it forms red fluorescent J-aggregates. In apoptotic cells with low  $\Delta\Psi_m$ , it

remains as green fluorescent monomers.

Procedure:

- Culture cells in a suitable plate or on coverslips.
- Treat cells with Erythrosine B +/- PDT as required.
- Incubate the cells with JC-1 staining solution (typically 1-10  $\mu$ g/mL) for 15-30 minutes at 37°C.
- Wash the cells with PBS.
- Analyze the cells using fluorescence microscopy or flow cytometry, measuring both green (emission ~529 nm) and red (emission ~590 nm) fluorescence.
- The ratio of red to green fluorescence intensity is used as an indicator of mitochondrial membrane potential.

## Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

Objective: To measure intracellular ROS levels.

Principle: The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

- Plate cells and treat with Erythrosine B +/- PDT.
- Load the cells with DCFH-DA (typically 5-10  $\mu$ M) for 30-60 minutes at 37°C in the dark.
- Wash the cells to remove excess probe.
- Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

## ATP Level Determination (Luciferase-Based Assay)

Objective: To quantify intracellular ATP levels.

Principle: Firefly luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.

Procedure:

- Culture and treat cells with Erythrosine B +/- PDT in a white-walled 96-well plate.
- Add a cell lysis reagent to release intracellular ATP.
- Add the luciferase/luciferin reagent to the cell lysate.
- Immediately measure the luminescence using a luminometer.
- Quantify ATP concentration by comparing the luminescence signal to a standard curve generated with known ATP concentrations.

## Conclusion and Future Directions

Erythrosine B demonstrates significant promise as a mitochondrially-targeted photosensitizer for cancer therapy. Its ability to induce robust ROS production, leading to mitochondrial dysfunction and apoptotic cell death, underscores its potential. The quantitative data, though currently limited to a few cell lines, strongly supports its efficacy.

Future research should focus on expanding the quantitative analysis of Erythrosine B's effects across a broader range of cancer types to establish a more comprehensive understanding of its therapeutic window and selectivity. Further elucidation of the specific signaling pathways involved will be crucial for optimizing its clinical application and for the development of combination therapies. The detailed experimental protocols provided herein offer a standardized framework for researchers to further investigate and harness the anticancer potential of Erythrosine B.

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- To cite this document: BenchChem. [Erythrosine B: A Double-Edged Sword Targeting Mitochondrial Function in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1197411#erythrosine-b-s-impact-on-mitochondrial-function-in-cancer-cells>]

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